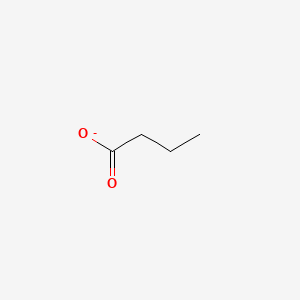
Butyrate
Übersicht
Beschreibung
Butyrate is a short-chain fatty acid anion that is the conjugate base of butyric acid, obtained by deprotonation of the carboxy group. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor, a metabolite and a human metabolite. It is a conjugate base of a butyric acid.
Derivatives of BUTYRIC ACID. Included under this heading are a broad variety of acid forms, salts, esters, and amides that contain the carboxypropane structure.
Wissenschaftliche Forschungsanwendungen
Metabolic Regulation
Butyrate plays a crucial role in metabolic homeostasis. It acts as an energy source for colonic epithelial cells and influences systemic metabolism through various mechanisms:
- Energy Homeostasis : this compound has been shown to regulate energy balance by influencing appetite and food intake. Studies indicate that this compound administration can reduce cumulative food intake by altering hypothalamic neuronal activity, thus impacting central appetite regulation before entering systemic circulation .
- Lipid Metabolism : Research indicates that this compound can downregulate genes involved in lipid metabolism, which may help mitigate conditions such as obesity and cardiovascular diseases. In animal studies, this compound administration improved microbial diversity and reduced atherosclerotic lesions by modulating lipid metabolism pathways .
Anti-Inflammatory Effects
The anti-inflammatory properties of this compound are well-documented, particularly in relation to gastrointestinal health:
- Gut Health : this compound enhances the intestinal barrier function and reduces inflammation within the gut. It achieves this by modulating immune responses and promoting the production of anti-inflammatory cytokines .
- Systemic Inflammation : Beyond the gut, this compound has been shown to exert systemic anti-inflammatory effects. For instance, it can inhibit pro-inflammatory cytokines in various cell types, including endothelial cells, thereby potentially protecting against cardiovascular diseases .
Cancer Prevention
This compound's role in cancer prevention, particularly colorectal cancer, is an area of active research:
- Colorectal Cancer : Studies have demonstrated that this compound can inhibit the growth of colon cancer cells in a cell-type specific manner. It induces apoptosis (programmed cell death) in certain cancer cell lines while promoting a healthy gut microbiome that may reduce cancer risk .
- Mechanisms of Action : The anticancer effects of this compound are attributed to its ability to modulate gene expression through histone deacetylase inhibition and its influence on cellular signaling pathways that regulate cell growth and differentiation .
Therapeutic Applications
The therapeutic potential of this compound extends beyond metabolic and inflammatory conditions:
- Neurological Disorders : Emerging evidence suggests that this compound may have neuroprotective effects. It has been implicated in improving cognitive function and may play a role in managing neurodegenerative diseases .
- Genetic Disorders : this compound has shown promise in treating genetic metabolic disorders such as sickle cell disease and β-thalassemia by influencing gene expression related to hemoglobin production .
- Obesity Management : By modulating appetite and energy expenditure, this compound may serve as an adjunct therapy for obesity management .
Table 1: Summary of Key Studies on this compound Applications
Eigenschaften
CAS-Nummer |
461-55-2 |
|---|---|
Molekularformel |
C4H7O2- |
Molekulargewicht |
87.1 g/mol |
IUPAC-Name |
butanoate |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/p-1 |
InChI-Schlüssel |
FERIUCNNQQJTOY-UHFFFAOYSA-M |
SMILES |
CCCC(=O)[O-] |
Kanonische SMILES |
CCCC(=O)[O-] |
Key on ui other cas no. |
461-55-2 |
Synonyme |
Acids, Butanoic Acids, Butyric Butanoic Acids Butyrate Butyrates Butyric Acids n Butyrate n-Butyrate |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














